molecular formula C18H18ClN5O4 B10959602 N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10959602
M. Wt: 403.8 g/mol
InChI Key: LMEPSVDUEZGXQO-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a nitro-substituted pyrazole, and an isoxazolecarboxamide moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chlorinated phenyl intermediate: This step involves the chlorination of a methylphenyl compound under controlled conditions.

    Synthesis of the nitro-substituted pyrazole: This intermediate is prepared by nitration of a dimethylpyrazole compound.

    Coupling reaction: The chlorinated phenyl intermediate is coupled with the nitro-substituted pyrazole using a suitable coupling reagent.

    Formation of the isoxazolecarboxamide moiety: This step involves the cyclization of the coupled intermediate to form the final isoxazolecarboxamide structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(3-CHLORO-2-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl group, using nucleophilic reagents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry research. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The nitro group and isoxazolecarboxamide moiety may play key roles in its binding affinity and specificity. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3-CHLORO-2-METHYLPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE can be compared with similar compounds, such as:

    N-(5-CHLORO-2-METHOXYPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE: This compound has a similar chlorinated phenyl group but differs in the presence of a thienyl and propenamide moiety.

    3-CHLORO-N-(5-CHLORO-2-METHOXY-PHENYL)-BENZAMIDE: This compound shares the chlorinated phenyl group but has a benzamide structure instead of the isoxazolecarboxamide moiety.

Properties

Molecular Formula

C18H18ClN5O4

Molecular Weight

403.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H18ClN5O4/c1-9-14(19)6-5-7-15(9)20-18(25)16-13(12(4)28-22-16)8-23-11(3)17(24(26)27)10(2)21-23/h5-7H,8H2,1-4H3,(H,20,25)

InChI Key

LMEPSVDUEZGXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Origin of Product

United States

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